molecular formula C24H40O3 B048707 (Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid CAS No. 71154-83-1

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No.: B048707
CAS No.: 71154-83-1
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-AJKZGVCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(R)-Pinane thromboxane A2 is the (R)-epimer of pinane thromboxane A2 (PTA2; ). 15(R)-PTA2 does not inhibit collagen-induced platelet aggregation (IC50s = 120-130 µM). It does not affect gastric tone in isolated rat gastric fundus when used at concentrations of 0.5 or 1.5 µg/ml and is less effective than PTA2 at inhibiting prostaglandin-induced contraction of isolated rat stomach muscle.
Pinane Thromboxane A2 (PTA2) is a stable analog of thromboxane A2 (TXA2). It is a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (IC50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (IC50 = 50 µM). PTA2 does not affect prostaglandin I (PGI) synthase up to a concentration of 100 µM. 15(R)-PTA2 is the 15-epimer of PTA2. There on no published reports on the formation or biological activity of 15(R)-PTA2.

Scientific Research Applications

Isolation and Characterization in Pharmaceutical Development

One significant application of compounds related to (Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid is in pharmaceutical development. For example, a study by Jaggavarapu et al. (2020) discusses the isolation and characterization of a similar compound, identified as an impurity in the preparation of Tafluprost, an antiglaucoma agent. The study further explores its anti-glaucoma properties through docking studies, comparing its biological activity with Tafluprost (Jaggavarapu et al., 2020).

Synthesis and Biological Activity

Another study focuses on the synthesis and characterization of related compounds. Banday et al. (2010) explored the synthesis of biologically active compounds derived from fatty acid hydrazides of similar structures. These compounds demonstrated antimicrobial activity, particularly against E. coli, highlighting their potential in therapeutic applications (Banday, Mattoo, & Rauf, 2010).

Properties

IUPAC Name

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-AJKZGVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71154-83-1
Record name Pinane-thromboxane A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071154831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

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